8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, used widely in medicinal chemistry.
Tetrahydroisoquinoline: The parent structure without the pyrrolidine ring, also known for its biological activities.
Pyrrolidin-2-one: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrrolidine and tetrahydroisoquinoline rings, which can confer distinct biological properties and reactivity. This dual-ring structure allows for more diverse interactions with biological targets compared to simpler analogs .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
8-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H18N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h3-5,14H,1-2,6-10H2 |
InChI Key |
OXZBZTSLNTYLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.